molecular formula C7H8N4OS B13661350 5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole

5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole

Cat. No.: B13661350
M. Wt: 196.23 g/mol
InChI Key: UVIFTOFSMRTHNV-UHFFFAOYSA-N
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Description

5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a methoxy-thienyl group. Compounds containing the triazole ring are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-2-thiophene carboxylic acid hydrazide with formamide under reflux conditions to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or methoxy groups.

    Reduction: Reduction reactions could target the triazole ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, while the methoxy group can be involved in electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the amino or methoxy positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its bioactive properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting or modulating their activity. The methoxy-thienyl group may enhance the compound’s binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-1,2,4-triazole: Lacks the methoxy-thienyl group, which may result in different biological activities.

    3-(2-Thienyl)-1H-1,2,4-triazole: Lacks the amino group, which could affect its reactivity and applications.

    5-Methoxy-1H-1,2,4-triazole: Contains a methoxy group on the triazole ring, but lacks the thienyl substitution.

Uniqueness

The presence of both the amino and methoxy-thienyl groups in 5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

5-(3-methoxythiophen-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8N4OS/c1-12-4-2-3-13-5(4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11)

InChI Key

UVIFTOFSMRTHNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1)C2=NC(=NN2)N

Origin of Product

United States

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